Diprotin B - 90614-49-6

Diprotin B

Catalog Number: EVT-265646
CAS Number: 90614-49-6
Molecular Formula: C16H29N3O4
Molecular Weight: 327.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diprotin B is a tripeptide composed of the amino acids Valine, Proline, and Leucine. [, ] It acts as a competitive inhibitor of Dipeptidyl Peptidase IV (DPPIV), an enzyme implicated in various biological functions, including glucose metabolism and immune regulation. [, ] Due to its inhibitory activity against DPPIV, Diprotin B serves as a valuable tool in studying the enzyme's role in various physiological processes and exploring its therapeutic potential for conditions like Type 2 diabetes. []

Classification

Diprotin B is classified as a peptide and specifically categorized under inhibitors of serine proteases. Its primary function is to inhibit DPP-IV, an enzyme that plays a crucial role in glucose homeostasis by inactivating incretin hormones.

Synthesis Analysis

The synthesis of Diprotin B can be achieved through various methods, including:

  1. Fermentation: The natural production of Diprotin B occurs via microbial fermentation using Bacillus subtilis. The process involves culturing the bacteria under specific conditions conducive to peptide production.
  2. Chemical Synthesis: Synthetic routes have been developed that typically involve solid-phase peptide synthesis. This method allows for the stepwise assembly of amino acids to form the desired peptide structure. Key parameters include:
    • Amino Acid Sequence: The sequence for Diprotin B is typically L-Alanine-L-Proline.
    • Coupling Agents: Commonly used agents include dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds.
    • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptides.
Molecular Structure Analysis

Diprotin B has a well-defined molecular structure characterized by its dipeptide composition. The molecular formula is C12_{12}H16_{16}N2_{2}O3_{3}, and its molecular weight is approximately 224.27 g/mol.

  • Structural Features:
    • The compound consists of two amino acids: L-Alanine and L-Proline.
    • It features an amide bond linking these two amino acids, which is critical for its biological activity.
  • 3D Structure: The three-dimensional conformation of Diprotin B can be analyzed using computational modeling techniques, which reveal its binding interactions with DPP-IV.
Chemical Reactions Analysis

Diprotin B primarily participates in enzymatic reactions where it acts as an inhibitor:

  1. Inhibition of Dipeptidyl Peptidase IV: Diprotin B competitively inhibits DPP-IV by binding to the active site, preventing the enzyme from cleaving its natural substrates, which include incretin hormones like glucagon-like peptide-1 (GLP-1).
  2. Reactivity with Other Proteases: It also shows inhibitory activity against other serine proteases such as chymotrypsin and trypsin, although its primary application remains with DPP-IV.
Mechanism of Action

The mechanism of action for Diprotin B involves competitive inhibition of DPP-IV:

  • Binding Affinity: Diprotin B mimics the natural substrates of DPP-IV, allowing it to bind effectively to the enzyme's active site.
  • Kinetic Parameters: Studies indicate that the inhibition follows Michaelis-Menten kinetics, with specific values for KiK_i (inhibition constant) reflecting its potency as an inhibitor.
  • Impact on Glucose Metabolism: By inhibiting DPP-IV, Diprotin B leads to increased levels of GLP-1 and other incretins, enhancing insulin secretion and lowering blood glucose levels.
Physical and Chemical Properties Analysis

Diprotin B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and polar solvents but may have limited solubility in non-polar solvents.
  • Stability: The compound is relatively stable under physiological conditions but can be degraded by extreme pH or temperature changes.
  • Melting Point: Specific melting point data may vary based on purity and synthesis method but generally falls within a defined range typical for peptides.
Applications

Diprotin B has several significant scientific applications:

  1. Pharmaceutical Development: As a potent DPP-IV inhibitor, it serves as a model compound for developing new antidiabetic drugs.
  2. Research Tool: It is used in biochemical research to study the role of DPP-IV in metabolic pathways and disease states.
  3. Potential Therapeutics: Ongoing studies are exploring its use in treating metabolic disorders beyond diabetes, including obesity and cardiovascular diseases.
Molecular Mechanisms of Diprotin B in Enzyme Inhibition

Interaction with Dipeptidyl Peptidase IV (DPP-IV)

Structural Basis of DPP-IV Inhibition

Diprotin B (Val-Pro-Leu, VPL) functions as a competitive inhibitor of DPP-IV (EC 3.4.14.5), leveraging its substrate-like structure to occupy the enzyme's catalytic site. The catalytic triad of DPP-IV—comprising Ser630, Asp708, and His740—is strategically positioned at the interface of an α/β-hydrolase domain and an 8-bladed β-propeller domain [1] [9]. This architecture creates a hydrophobic S1 specificity pocket formed by residues Tyr666, Tyr662, Val711, Val656, Tyr631, and Trp659, optimized to accommodate proline or alanine at the penultimate (P1) position of substrates [2] [5].

Diprotin B binds such that its N-terminal valine engages the Glu205-Glu206 "double-Glu motif" on a short helix of the β-propeller domain through electrostatic interactions. Simultaneously, the central proline residue anchors into the S1 hydrophobic pocket, while the C-terminal leucine extends toward solvent-exposed regions with minimal enzyme interactions [1] [7]. This binding traps DPP-IV in a catalytically inactive state by mimicking the tetrahedral intermediate of substrate hydrolysis, as evidenced in crystallographic studies of related inhibitors [1] [9].

Table 1: Key Structural Features of DPP-IV Relevant to Diprotin B Binding

FeatureResidues/RegionRole in Diprotin B Binding
Catalytic TriadSer630, Asp708, His740Nucleophilic attack prevention
S1 Specificity PocketTyr666, Tyr662, Val711Proline stabilization (P1 position)
Double-Glu MotifGlu205, Glu206N-terminal valine recognition
Access Portalβ-Propeller/hydrolase interfaceSubstrate/inhibitor entry pathway

Comparative Binding Modes: Diprotin B vs. Diprotin A

While both diprotins share the Xaa-Pro-Yaa tripeptide backbone critical for DPP-IV inhibition, their amino acid substitutions confer distinct binding kinetics and residue-specific interactions:

  • P1 Position (Proline): Identical in both inhibitors, occupying the S1 hydrophobic pocket with comparable affinity [2] [7].
  • P2 Position: Diprotin A (Ile) vs. Diprotin B (Val). The isoleucine side chain in Diprotin A forms stronger van der Waals contacts with the S2 extensive subsite (e.g., Phe357, Tyr547), contributing to its lower IC₅₀ (3.9 ± 1.0 μM) compared to Diprotin B's 15.8 μM [7].
  • P3 Position: Diprotin A (Ile) vs. Diprotin B (Leu). Mutagenesis studies reveal that Arg125 and Asn710 critically stabilize the carbonyl group of the P2 residue via hydrogen bonding. The bulkier isoleucine in Diprotin A enhances these backbone interactions, while Diprotin B's leucine exhibits slightly reduced stability [2].

Table 2: Comparative Inhibition Profiles of Diprotins

ParameterDiprotin A (Ile-Pro-Ile)Diprotin B (Val-Pro-Leu)Reference
IC₅₀ (μM)3.9 ± 1.015.8 ± 2.1 [7]
Binding Affinity (ΔG, kcal/mol)-8.2-7.1 [2]
Key Residue InteractionsStrong S2 extensive subsite; optimized E205/E206 salt bridgeModerate S2 interactions; solvent-exposed P3 [2] [9]

Role in Prolyl Oligopeptidase Family Inhibition

Substrate Specificity and Catalytic Site Dynamics

Diprotin B's selectivity for DPP-IV over other prolyl oligopeptidases (e.g., fibroblast activation protein) stems from its exploitation of substrate gating mechanisms. DPP-IV possesses a unique side opening between its β-propeller and hydrolase domains, allowing elongated peptides like Diprotin B (but not bulky proteins) to access the catalytic cavity [9]. This contrasts with structurally related enzymes (e.g., prolyl oligopeptidase), which exclusively use a narrow β-propeller tunnel for substrate entry [9].

Mutagenesis studies highlight that residues Glu205-Glu206 are indispensable for dipeptide substrate recognition, but Diprotin B retains partial activity even in E205A/E206A mutants. This suggests compensatory interactions with Arg125 and Asn710, which stabilize the peptide backbone via hydrogen bonding to carbonyl groups [2]. Additionally, the hydrophobic S1 subsite imposes strict limitations: replacement of proline with non-cognate residues (e.g., glutamate) ablates inhibition, underscoring the necessity of proline’s cyclic structure for optimal docking [2] [4].

Modulation of Conserved Water Networks in Enzyme-Ligand Interactions

Water molecules within DPP-IV’s active site play dual roles as competitive occupiers of the substrate cavity and as H-bond mediators during inhibitor binding. Neutron crystallography studies reveal that the unliganded S1 pocket contains 5–7 water molecules with suboptimal H-bonding networks (average: 2 bonds/water), rendering them thermodynamically "unhappy" relative to bulk solvent [10]. Upon Diprotin B binding, four water molecules are displaced from the S1 pocket and Glu205-Glu206 cleft, contributing favorably to binding entropy (ΔS ≈ +12 cal·mol⁻¹·K⁻¹) [10].

The remaining waters reorganize into a high-affinity network:

  • One water bridges the carbonyl oxygen of Diprotin B’s proline and Tyr631, stabilizing the oxyanion hole.
  • Two waters mediate contacts between the inhibitor’s C-terminal leucine and Ser630/hydrolase domain loops.Molecular dynamics simulations confirm that Diprotin B binding reduces water mobility within 5 Å of the catalytic triad by 40%, effectively "freezing" dynamic fluctuations critical for substrate hydrolysis [10].

Table 3: Water Displacement Energetics in DPP-IV–Diprotin B Binding

ParameterUnliganded StateDiprotin B BoundEnergetic Contribution
Waters in S1 Pocket73Favorable entropy change
Average H-Bonds/Water2.03.3Enhanced enthalpy
ΔS of Binding (cal·mol⁻¹·K⁻¹)-+12 ± 3Net entropy gain
Mobility (RMSF, Å)1.81.1Reduced flexibility

Properties

CAS Number

90614-49-6

Product Name

Diprotin B

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

Molecular Formula

C16H29N3O4

Molecular Weight

327.42 g/mol

InChI

InChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t11-,12-,13-/m0/s1

InChI Key

NHXZRXLFOBFMDM-AVGNSLFASA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)N

Solubility

Soluble in DMSO

Synonyms

diprotin B
Val-Pro-Leu
valyl-prolyl-leucine

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C(C)C)[NH3+]

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)[NH3+]

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